
(-)-2-Difluoromethylornithine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2-Difluoromethylornithine: is a synthetic derivative of the amino acid ornithine It is characterized by the presence of two fluorine atoms attached to the methyl group, which is bonded to the second carbon of the ornithine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Difluoromethylornithine typically involves multiple steps, starting from commercially available ornithine. The key steps include the introduction of the difluoromethyl group and the subsequent protection and deprotection of functional groups to ensure the desired stereochemistry is achieved. Common reagents used in these reactions include difluoromethylating agents, protecting groups like Boc (tert-butoxycarbonyl), and deprotecting agents such as trifluoroacetic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions: (-)-2-Difluoromethylornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce methylornithine.
科学研究应用
Chemistry: In chemistry, (-)-2-Difluoromethylornithine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can inhibit enzymes involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation.
Medicine: In medicine, this compound has been investigated for its potential as a therapeutic agent. It has shown promise in the treatment of certain cancers and parasitic infections by inhibiting key enzymes required for the growth of cancer cells and parasites.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of fluorinated compounds with unique properties.
作用机制
The mechanism of action of (-)-2-Difluoromethylornithine involves the inhibition of ornithine decarboxylase, an enzyme critical for the biosynthesis of polyamines. By binding to the active site of the enzyme, this compound prevents the conversion of ornithine to putrescine, thereby reducing the levels of polyamines in the cell. This inhibition can lead to decreased cell proliferation and growth, making it a potential therapeutic agent for cancer and parasitic infections.
相似化合物的比较
Eflornithine: Another ornithine derivative used as an enzyme inhibitor.
Difluoromethylarginine: A compound with a similar difluoromethyl group but attached to arginine instead of ornithine.
Fluoromethylornithine: A related compound with a single fluorine atom instead of two.
Uniqueness: (-)-2-Difluoromethylornithine is unique due to the presence of two fluorine atoms, which can significantly enhance its binding affinity to enzymes and alter its metabolic stability. This makes it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
103957-16-0 |
|---|---|
分子式 |
C6H12F2N2O2 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
(2R)-2,5-diamino-2-(difluoromethyl)pentanoic acid |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m0/s1 |
InChI 键 |
VLCYCQAOQCDTCN-LURJTMIESA-N |
手性 SMILES |
C(C[C@](C(F)F)(C(=O)O)N)CN |
规范 SMILES |
C(CC(C(F)F)(C(=O)O)N)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



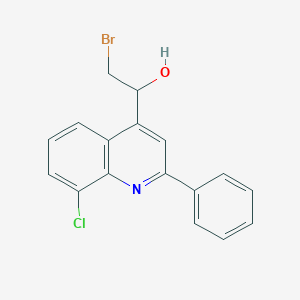
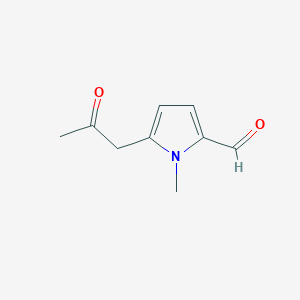
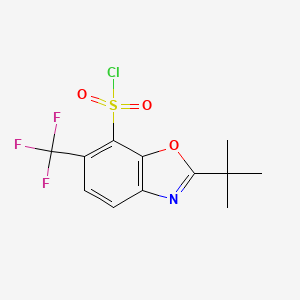

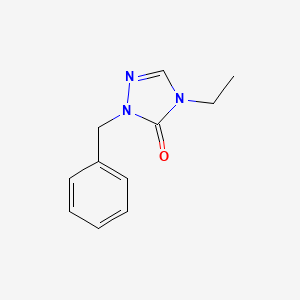
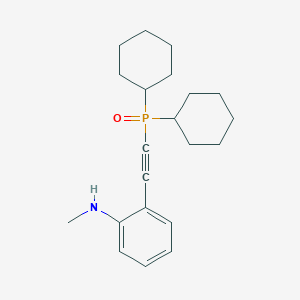


![2-(Chloromethyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884805.png)



![2-[(5-Nitrofuran-2-yl)methoxy]benzoic acid](/img/structure/B12884824.png)
